molecular formula C28H22N2O2 B11538921 2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile

2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11538921
M. Wt: 418.5 g/mol
InChI Key: VVNKCXZQNMBLBD-NDZAJKAJSA-N
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Description

2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes a furan ring, a nitrile group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-methoxy-3-(prop-2-en-1-yl)benzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but lacks the furan ring and nitrile group.

    (E)-2,4-bis(p-hydroxyphenyl)-2-butenal: Another related compound with anti-inflammatory properties, but with different substituents and functional groups.

Uniqueness

2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is unique due to its combination of a furan ring, nitrile group, and various aromatic substituents. This unique structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(E)-(2-methoxy-3-prop-2-enylphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C28H22N2O2/c1-3-11-21-16-10-17-23(26(21)31-2)19-30-28-24(18-29)25(20-12-6-4-7-13-20)27(32-28)22-14-8-5-9-15-22/h3-10,12-17,19H,1,11H2,2H3/b30-19+

InChI Key

VVNKCXZQNMBLBD-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC=C1/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)CC=C

Canonical SMILES

COC1=C(C=CC=C1C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)CC=C

Origin of Product

United States

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